

A Comprehensive Technical Review of Parvoline: A Novel Kinase Inhibitor

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Compound of Interest

Compound Name: Parvoline

Cat. No.: B072401

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Executive Summary

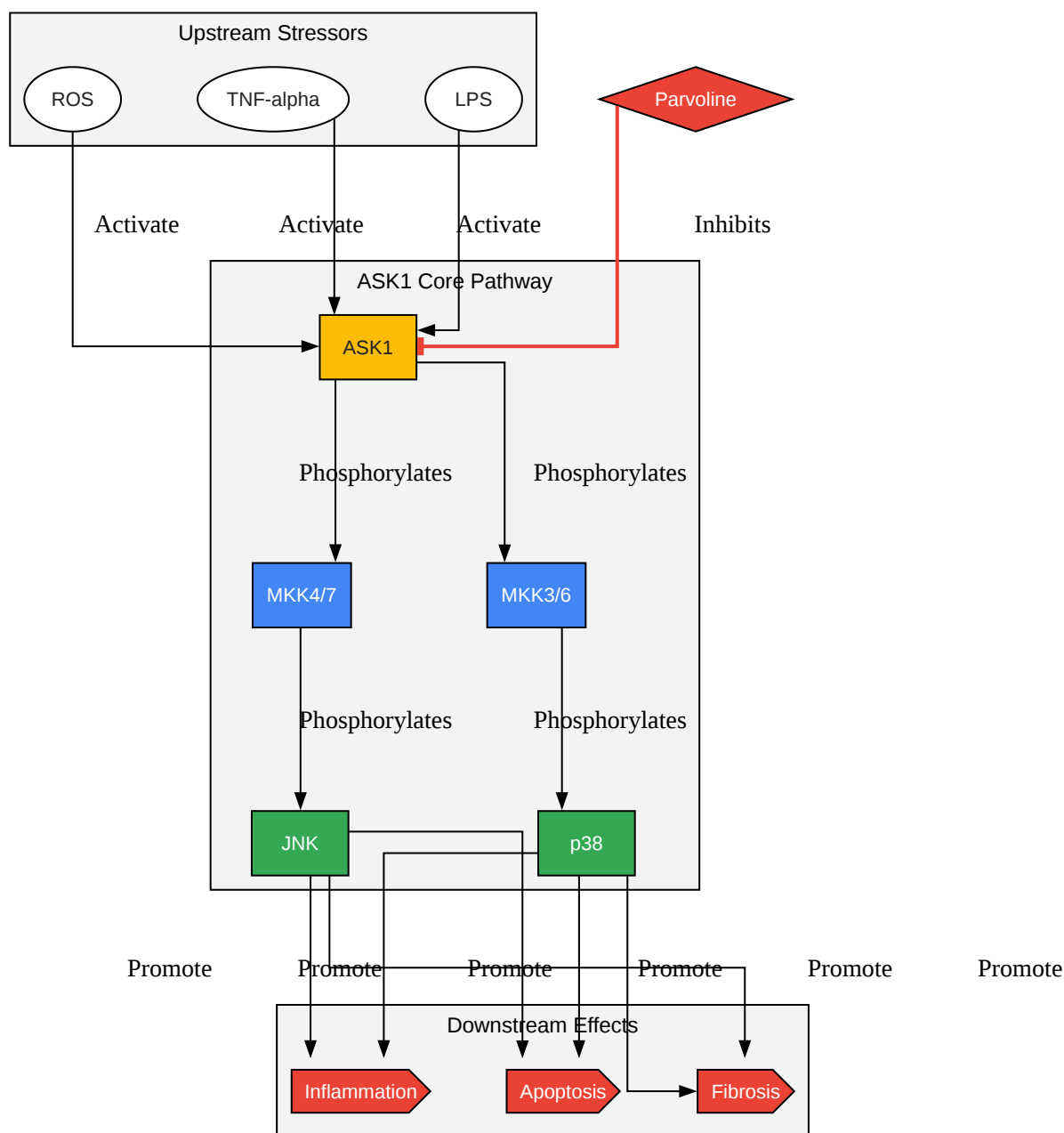
Parvoline is an investigational small molecule inhibitor targeting the apical stress-activated protein kinase, ASK1 (Apoptosis Signal-regulating Kinase 1). Overactivation of the ASK1 signaling cascade is a key pathological driver in a range of diseases, including fibrotic disorders, cardiovascular disease, and neurodegenerative conditions. By selectively inhibiting ASK1, **Parvoline** offers a promising therapeutic strategy to attenuate inflammation, apoptosis, and fibrosis. This document provides a detailed overview of the preclinical data for **Parvoline**, including its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its evaluation.

Mechanism of Action: ASK1 Signaling Pathway

ASK1 is activated by various upstream stressors, including reactive oxygen species (ROS), tumor necrosis factor (TNF-alpha), and lipopolysaccharide (LPS). Once activated, ASK1 phosphorylates and activates downstream kinases, primarily MKK4/7 and MKK3/6. This leads to the activation of the JNK and p38 MAPK pathways, respectively. The culmination of this signaling cascade is the expression of pro-inflammatory and pro-fibrotic genes, leading to cellular damage and tissue remodeling.

Parvoline is a potent, ATP-competitive inhibitor of ASK1. It binds to the kinase domain of ASK1, preventing its phosphorylation and subsequent activation. This effectively blocks the

entire downstream signaling cascade, thereby mitigating the pathological effects of ASK1 overactivation.



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Caption: Parvoline's mechanism of action via inhibition of the ASK1 signaling cascade.

Quantitative Preclinical Data

The following tables summarize the key in vitro and in vivo preclinical data for **Parvoline**.

Table 1: In Vitro Potency and Selectivity

Target/Assay	IC50 (nM)	Kinase Selectivity (Fold vs. ASK1)
ASK1 (Biochemical)	5.2	-
ASK2 (Biochemical)	8,500	>1600x
JNK1 (Cell-based)	>10,000	>1900x
p38α (Cell-based)	>10,000	>1900x
Panel of 250 Kinases	>10,000 (for all)	>1900x

Table 2: In Vivo Efficacy in Bleomycin-Induced Pulmonary Fibrosis Model (Mouse)

Treatment Group	Dose (mg/kg, BID)	Ashcroft Fibrosis Score (Mean ± SD)	Collagen Content (µg/mg lung tissue, Mean ± SD)
Vehicle Control	-	7.8 ± 0.9	45.2 ± 5.1
Parvoline	10	4.1 ± 0.7	22.8 ± 3.9
Parvoline	30	2.5 ± 0.5	15.1 ± 2.8
Positive Control (Nintedanib)	60	3.9 ± 0.6	24.5 ± 4.2

Experimental Protocols

ASK1 Biochemical Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of **Parvoline** against recombinant human ASK1.

Methodology:

- Recombinant human ASK1 enzyme is incubated with a fluorescently labeled peptide substrate and ATP in a 384-well plate.
- **Parvoline** is added in a 10-point, 3-fold serial dilution series.
- The kinase reaction is initiated by the addition of ATP and allowed to proceed for 60 minutes at room temperature.
- The reaction is stopped, and the amount of phosphorylated substrate is quantified using a fluorescence resonance energy transfer (FRET)-based detection method.
- Data are normalized to control wells (DMSO vehicle) and IC50 values are calculated using a four-parameter logistic fit.

In Vivo Bleomycin-Induced Pulmonary Fibrosis Model

Objective: To evaluate the anti-fibrotic efficacy of **Parvoline** in a murine model of pulmonary fibrosis.

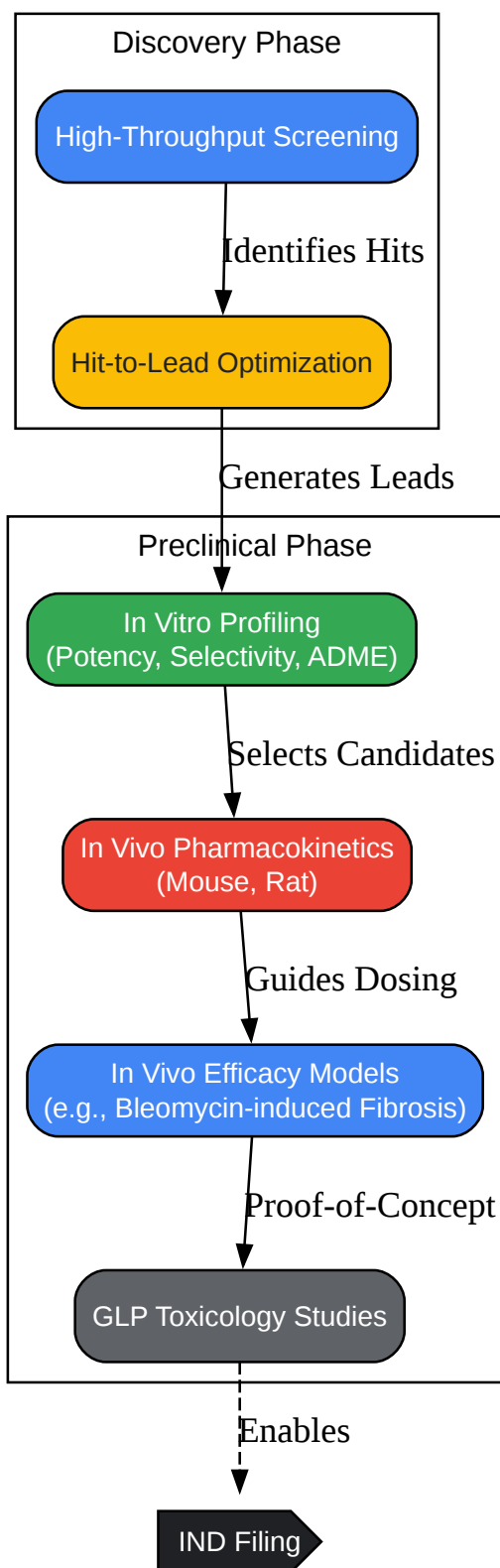
Methodology:

- C57BL/6 mice are anesthetized and administered a single intratracheal instillation of bleomycin (1.5 U/kg) or saline (vehicle control).
- Treatment with **Parvoline** (10 and 30 mg/kg, twice daily by oral gavage), vehicle, or a positive control is initiated on day 7 post-bleomycin administration and continued for 14 days.
- On day 21, animals are euthanized, and lung tissues are harvested.
- The left lung is fixed, sectioned, and stained with Masson's trichrome. Fibrosis is quantified using the Ashcroft scoring method.

- The right lung is homogenized, and total collagen content is determined using a hydroxyproline assay.

Preclinical Development Workflow

The preclinical development of **Parvoline** followed a structured workflow from initial screening to in vivo proof-of-concept studies.



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Caption: The streamlined preclinical development workflow for **Parvoline**.

Conclusion

Parvoline has demonstrated potent and selective inhibition of the ASK1 signaling pathway. The preclinical data strongly support its potential as a novel therapeutic agent for fibrotic diseases. Further clinical investigation is warranted to establish its safety and efficacy in human populations.

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